3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for phenyl rings and tert-butyl groups in drug design, enhancing the pharmacokinetic and physicochemical properties of drug-like molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentan-1-amine typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Introduction of the 2-Chloro-6-fluorophenyl Group: This step involves the coupling of the bicyclo[1.1.1]pentane derivative with a 2-chloro-6-fluorophenyl group using Suzuki–Miyaura cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow photochemical reactors for the initial formation of the bicyclo[1.1.1]pentane core and batch processes for subsequent functionalization and coupling reactions .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different nucleophiles.
Scientific Research Applications
3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane scaffold can enhance the binding affinity and selectivity of the compound for its target proteins, potentially leading to improved therapeutic effects . The exact molecular targets and pathways would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, used as a scaffold in various derivatives.
2-Chloro-6-fluorophenyl derivatives: Compounds with similar substituents but different core structures.
Phenyl rings and tert-butyl groups: Common bioisosteres replaced by the bicyclo[1.1.1]pentane scaffold.
Uniqueness
3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentan-1-amine is unique due to its combination of the bicyclo[1.1.1]pentane scaffold and the 2-chloro-6-fluorophenyl group. This combination imparts distinct chemical and physical properties, such as enhanced passive permeability, aqueous solubility, and metabolic stability, making it a valuable compound in drug design and materials science .
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN/c12-7-2-1-3-8(13)9(7)10-4-11(14,5-10)6-10/h1-3H,4-6,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVOQIJNQYEIKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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